molecular formula C7H13N3O2 B11729946 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B11729946
M. Wt: 171.20 g/mol
InChI Key: VXBMCMXQXKCFPY-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C7H13N3O2/c1-11-5-3-6-9-7(2-4-8)12-10-6/h2-5,8H2,1H3

InChI Key

VXBMCMXQXKCFPY-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NOC(=N1)CCN

Origin of Product

United States

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